Ethyl 2,5-dimethylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 2,5-dimethylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.
Scientific Research Applications
Ethyl 2,5-dimethylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
Ethyl 2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
Ethyl 2,5-dimethylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H11N2O2 and a molecular weight of approximately 179.21 g/mol. The compound features a pyrimidine ring with ethyl and methyl substitutions, which contribute to its unique chemical reactivity and biological profile.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing starting materials such as ethyl acetoacetate and urea derivatives.
- Cyclization Processes : Involving multi-step reactions that may include protection-deprotection strategies to yield the desired pyrimidine structure .
Antimicrobial Properties
This compound has been studied for its antimicrobial activities. Research indicates that it exhibits significant antibacterial effects against various pathogens. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and modulation of mitochondrial membrane potential .
Study on Antimicrobial Effects
A study conducted by researchers demonstrated that this compound had effective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains, indicating a strong potential for development as an antimicrobial agent.
Study on Anticancer Activity
In a separate investigation focusing on leukemia cells (HL-60), this compound was found to induce apoptosis at concentrations as low as 25 µM. The study reported an increase in reactive oxygen species (ROS) levels and a decrease in mitochondrial membrane potential, suggesting that the compound triggers oxidative stress leading to cell death .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other pyrimidine derivatives is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | C9H10ClN2O2 | Contains chlorine; distinct reactivity |
Ethyl 2-amino-4-chloro-6-(trichlorophenyl)pyrimidine | C13H10Cl4N3 | Multiple chlorine atoms; enhanced bioactivity |
Ethyl 4-amino-6-methylpyrimidine-5-carboxylate | C8H10N4O2 | Amino group substitution; differing effects |
This compound stands out due to its balanced substitution pattern that contributes to its unique reactivity and biological profile compared to these similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2,5-dimethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)5-10-7(3)11-8/h5H,4H2,1-3H3 |
InChI Key |
PYQSBSHTXAVBAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1C)C |
Origin of Product |
United States |
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